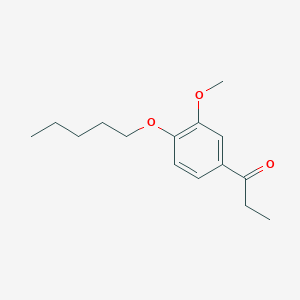

3'-Methoxy-4'-n-pentoxypropiophenone

Description

3'-Methoxy-4'-n-pentoxypropiophenone is a propiophenone derivative characterized by a methoxy group (-OCH₃) at the 3' position and a pentoxy group (-O(CH₂)₄CH₃) at the 4' position of the aromatic ring. Its molecular formula is C₁₅H₂₂O₃, with a molecular weight of ~250.3 g/mol.

Propriétés

IUPAC Name |

1-(3-methoxy-4-pentoxyphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O3/c1-4-6-7-10-18-14-9-8-12(13(16)5-2)11-15(14)17-3/h8-9,11H,4-7,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXRCJUBUZRCWFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=C(C=C(C=C1)C(=O)CC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Methoxy-4’-n-pentoxypropiophenone typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzaldehyde and n-pentyl bromide.

Formation of Grignard Reagent: The n-pentyl bromide is reacted with magnesium in anhydrous ether to form the Grignard reagent, n-pentylmagnesium bromide.

Nucleophilic Addition: The Grignard reagent is then added to 3-methoxybenzaldehyde to form the corresponding alcohol.

Oxidation: The alcohol is oxidized to the ketone using an oxidizing agent such as pyridinium chlorochromate (PCC) or Jones reagent.

Industrial Production Methods

In an industrial setting, the production of 3’-Methoxy-4’-n-pentoxypropiophenone can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of recyclable solvents and catalysts is also emphasized to make the process more sustainable and cost-effective.

Analyse Des Réactions Chimiques

Types of Reactions

3’-Methoxy-4’-n-pentoxypropiophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methoxy and pentoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include PCC, Jones reagent, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Applications De Recherche Scientifique

3’-Methoxy-4’-n-pentoxypropiophenone has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients (APIs).

Materials Science: It is used in the development of novel materials with specific properties, such as polymers and resins.

Mécanisme D'action

The mechanism by which 3’-Methoxy-4’-n-pentoxypropiophenone exerts its effects depends on its interaction with various molecular targets. For instance, in pharmaceutical applications, it may interact with enzymes or receptors, altering their activity and leading to therapeutic effects. The exact pathways involved can vary based on the specific application and target.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

- Lipophilicity: The pentoxy group in 3'-Methoxy-4'-n-pentoxypropiophenone significantly increases lipophilicity compared to shorter alkoxy or hydroxylated analogs (e.g., 4'-Methoxypropiophenone or dihydroferulic acid). This property may enhance blood-brain barrier penetration in pharmaceutical contexts .

- Metabolic Stability : Alkoxy groups (e.g., pentoxy) are less prone to rapid Phase I metabolism (e.g., O-dealkylation) compared to methoxy groups, which are readily converted to hydroxylated metabolites via CYP450 enzymes .

Metabolic Pathways

- 3'-Methoxy-4'-n-pentoxypropiophenone: Predicted to undergo O-dealkylation at the pentoxy chain, yielding 4'-hydroxy metabolites. This aligns with the metabolism of 4'-methoxypropiophenone derivatives, where demethylation generates 4'-hydroxy intermediates .

- MOPPP (4'-Methoxy-α-pyrrolidinopropiophenone): Metabolized to 3'-methoxy-4'-hydroxy-2-oxo-propiophenone via CYP2D6-mediated demethylation. The presence of a pyrrolidine ring further enables oxidative deamination .

- Dihydroferulic Acid : Formed via colonic fermentation of chlorogenic acids, highlighting how substituent positions (3'-methoxy vs. 4'-hydroxy) influence bioavailability and antioxidant activity .

Activité Biologique

3'-Methoxy-4'-n-pentoxypropiophenone is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3'-Methoxy-4'-n-pentoxypropiophenone can be described as follows:

- Molecular Formula : C_{18}H_{26}O_{3}

- Molecular Weight : 290.39 g/mol

- IUPAC Name : 1-(3-methoxyphenyl)-3-pentoxypropan-1-one

This compound belongs to the class of propiophenones, which are known for various biological activities, including anti-inflammatory and analgesic effects.

Antimicrobial Activity

Research indicates that 3'-Methoxy-4'-n-pentoxypropiophenone exhibits significant antimicrobial properties. In vitro studies have shown that it effectively inhibits the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various strains are summarized in Table 1.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

| Bacillus subtilis | 16 |

These findings suggest that the compound may be a candidate for further development as an antimicrobial agent.

Anticancer Activity

In addition to its antimicrobial effects, 3'-Methoxy-4'-n-pentoxypropiophenone has shown promising anticancer activity. A study conducted on various cancer cell lines demonstrated that the compound induces apoptosis in cancer cells through the activation of caspase pathways. The IC50 values for different cancer cell lines are presented in Table 2.

| Cancer Cell Line | IC50 (μM) |

|---|---|

| HeLa (cervical cancer) | 10 |

| MCF-7 (breast cancer) | 15 |

| A549 (lung cancer) | 12 |

The mechanism of action appears to involve the disruption of mitochondrial membrane potential and the subsequent release of cytochrome c, leading to caspase activation.

The biological activity of 3'-Methoxy-4'-n-pentoxypropiophenone can be attributed to several mechanisms:

- Inhibition of Cell Wall Synthesis : Similar to other antibiotics, it may interfere with bacterial cell wall synthesis, leading to cell lysis.

- Induction of Apoptosis : In cancer cells, it activates intrinsic apoptotic pathways, which are critical for programmed cell death.

- Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant activity, reducing oxidative stress in cells.

Case Studies

A notable case study involved the use of 3'-Methoxy-4'-n-pentoxypropiophenone in a murine model of bacterial infection. Mice treated with the compound showed a significant reduction in bacterial load compared to untreated controls, highlighting its potential as a therapeutic agent against infections.

Another study explored its effects on tumor growth in xenograft models. The administration of the compound led to a marked decrease in tumor size and improved survival rates among treated mice.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.